molecular formula C6H9NO2 B2391544 (1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 1279569-17-3

(1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No. B2391544
CAS RN: 1279569-17-3
M. Wt: 127.143
InChI Key: JBDOTWVUXVXVDR-ZZKAVYKESA-N
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Description

The compound “(1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid” is a type of nitrogen-containing heterocycle . These are key structural features found in a wide range of biologically active natural products, drugs, and agrochemicals .


Synthesis Analysis

The synthesis of these derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates . An efficient synthesis of a similar compound, 1R,5S-bicyclo[3.1.0]hexan-2-one, from ®-1,2-epoxyhex-5-ene has been described .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic ring system with a nitrogen atom incorporated into one of the rings . The molecular formula is C6H8O3 .


Chemical Reactions Analysis

The synthesis of these derivatives involves various transition-metal-catalyzed and transition-metal-free catalytic systems . A specific example of a reaction used in the synthesis of a similar compound involves a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 128.13 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are not available in the retrieved literature .

Scientific Research Applications

Conformational Studies and Biological Activities

The core structure of bicyclo[3.1.0]hexane, including derivatives like "(1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid", plays a significant role in medicinal chemistry due to its conformational properties and biological activities. These compounds have been utilized as conformationally locked analogues of amino acids and nucleosides, contributing to the synthesis of bioactive compounds, novel materials, and catalysts. For instance, methanoproline, a naturally occurring inhibitor of proline metabolism, showcases the biological significance of these structures. Additionally, embedding amino acid units such as glutamate into the bicyclo[3.1.0]hexane scaffold has led to the development of highly potent metabotropic glutamate receptor antagonists or agonists, indicating the compound's versatility in drug design (Jimeno et al., 2011).

Synthesis and Transformation

Research has focused on synthesizing and transforming derivatives of "this compound" for various applications. For example, the development of 2-azabicyclo[2.1.1]hexanes, which possess the skeleton of 2,4-methanoproline, underlines the importance of these compounds in synthesizing molecules with insect antifeedant properties (Stevens & Kimpe, 1996). Moreover, the synthesis of oligomers of a methano-bridged pyrrolidine β-carboxylic acid suggests ordered secondary structures, potentially beneficial in the ongoing development of well-defined foldamers (Krow et al., 2010).

Chemical Transformations and Organocatalysis

The catalytic potential of bicyclic systems derived from "this compound" has been assessed, revealing their selectivity and efficiency in organocatalytic reactions. This includes the synthesis of constrained beta-proline analogues, which have demonstrated improved selectivity in aldol reactions due to the acid geometry influenced by the pyrrolidine ring conformation (Armstrong et al., 2009).

Medicinal Chemistry Applications

Further research has explored the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid and its derivatives, highlighting the compound's potential as a useful building block in medicinal chemistry due to its bicyclic nature and conformational constraints (Napolitano et al., 2010).

Future Directions

The synthesis of these derivatives is a cutting-edge area that has made spectacular progress in recent decades . Future research will likely continue to develop more efficient methods for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives, expanding the scope of substrates and synthesis applications .

properties

IUPAC Name

(1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6(9)5-4-1-3(4)2-7-5/h3-5,7H,1-2H2,(H,8,9)/t3-,4-,5?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDOTWVUXVXVDR-ZZKAVYKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(NC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]1C(NC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22255-16-9
Record name cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

0.9 g of IV prepared in experiment (c) was refluxed for 16 hours in t-butanol containing 0.5 g potassium. The reaction mixture was allowed to cool, the solvent was evaporated under reduced pressure and the residue was poured into 20 ml of water. Dilute (4 N) hydrochloric acid was added until the solution was acidic and then extracted thrice with methylene chloride. The water layer was then passed over a column filled with Dowex 50W-X8 ion-exchange resin. Eluting the resin with ammonium hydroxide then gave the cis isomer of 3-azabicyclo(3.1.0)hexane-2-carboxylic acid.
Name
IV
Quantity
0.9 g
Type
reactant
Reaction Step One
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two

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